N'-(4-chlorobenzenesulfonyl)-N-(naphthalen-2-yl)benzenecarboximidamide
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Overview
Description
N’-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide is a complex organic compound that belongs to the class of sulfonyl benzimidamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidamide Core: The benzimidamide core can be synthesized by reacting o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzimidamide with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of Naphthalen-2-yl Group: The final step involves the coupling of the naphthalen-2-yl group to the sulfonyl benzimidamide intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s sulfonyl and naphthalen-2-yl groups play a crucial role in binding to these targets, modulating their activity, and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N’-((4-methylphenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide
- N’-((4-fluorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide
- N’-((4-bromophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide
Uniqueness
N’-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-naphthalen-2-ylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c24-20-11-14-22(15-12-20)29(27,28)26-23(18-7-2-1-3-8-18)25-21-13-10-17-6-4-5-9-19(17)16-21/h1-16H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYDCKLKNUXBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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